molecular formula C16H17NO4S B13514292 2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid

2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid

Cat. No.: B13514292
M. Wt: 319.4 g/mol
InChI Key: WCSMLHVNQQUBIY-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid is an organic compound that features a thiophene ring substituted with a phenyl group, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride (LiAlH4).

    Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid in methanol.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation of the thiophene ring.

    Alcohols: Formed from reduction of the carboxylic acid group.

    Free Amines: Formed from deprotection of the Boc group.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The Boc-protected amine can be deprotected to reveal a free amine, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other aromatic systems. The combination of the Boc-protected amine and the carboxylic acid group also provides versatility in synthetic applications.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylthiophene-3-carboxylic acid

InChI

InChI=1S/C16H17NO4S/c1-16(2,3)21-15(20)17-13-11(14(18)19)9-12(22-13)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,20)(H,18,19)

InChI Key

WCSMLHVNQQUBIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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